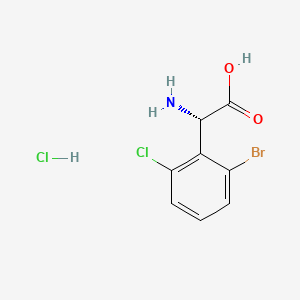
(2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride: is a synthetic organic compound that belongs to the class of amino acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the bromination and chlorination of a suitable phenylacetic acid derivative. The process may include the following steps:
Chlorination: The chlorination step involves the addition of a chlorine atom to the phenyl ring, which can be carried out using chlorine gas or a chlorinating agent like thionyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the bromine and chlorine atoms, potentially leading to the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes due to its unique structure.
Protein Interaction: It may interact with proteins and affect their function.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be explored for its potential use in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
類似化合物との比較
- (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid hydrochloride
- (2S)-2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride
- (2S)-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid hydrochloride
Comparison:
- Uniqueness: The specific positioning of the bromine and chlorine atoms on the phenyl ring of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride contributes to its unique chemical properties and potential applications.
- Reactivity: The presence of both bromine and chlorine atoms may influence the compound’s reactivity in chemical reactions, making it distinct from other similar compounds.
- Applications: The unique structure of this compound may offer advantages in specific applications, such as enzyme inhibition or material science, compared to other similar compounds.
特性
分子式 |
C8H8BrCl2NO2 |
|---|---|
分子量 |
300.96 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
InChIキー |
JAZBKQHOTJWLET-FJXQXJEOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](C(=O)O)N)Cl.Cl |
正規SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


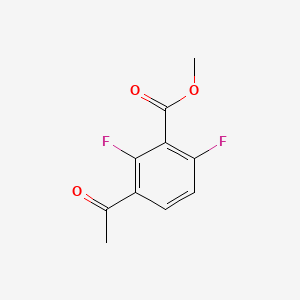
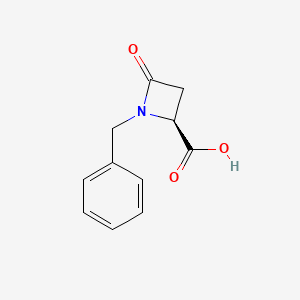
![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
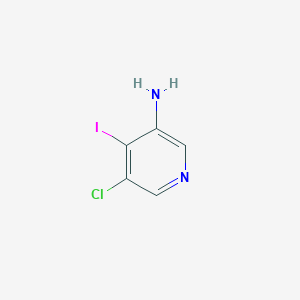
![1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone](/img/structure/B14024476.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)
![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)

![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)

![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
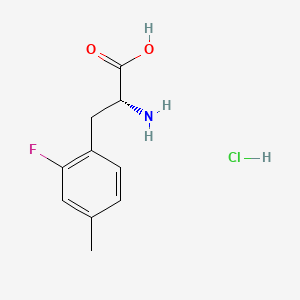
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)
